(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid

Chiral resolution Diastereomeric salt formation Optical rotation

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, commonly referred to as Cbz-D-isoleucine (Z-D-Ile-OH, N-Cbz-D-isoleucine), is a chiral N-protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol. The compound features the benzyloxycarbonyl (Cbz, also abbreviated as Z) protecting group on the α-amino function of D-isoleucine, which bears the (2R,3R) absolute configuration—the mirror image of the proteinogenic L-isoleucine (2S,3S).

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 28862-89-7
Cat. No. B157081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid
CAS28862-89-7
SynonymsN-[(Phenylmethoxy)carbonyl]-D-isoleucine;  N-Carboxy-D-isoleucine N-Benzyl Ester;  CBZ-D-Isoleucine;  Cbz-D-Ile-OH;  N-Benzyloxycarbonyl-D-isoleucine;  N-Carbobenzoxy-D-isoleucine;  N-Carbobenzyloxy-D-isoleucine
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m1/s1
InChIKeyJSHXJPFZKBRLFU-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-D-Isoleucine (CAS 28862-89-7): A Stereochemically Defined N-Protected D-Amino Acid Building Block for Peptide Synthesis and Unnatural Peptide Engineering


(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, commonly referred to as Cbz-D-isoleucine (Z-D-Ile-OH, N-Cbz-D-isoleucine), is a chiral N-protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . The compound features the benzyloxycarbonyl (Cbz, also abbreviated as Z) protecting group on the α-amino function of D-isoleucine, which bears the (2R,3R) absolute configuration—the mirror image of the proteinogenic L-isoleucine (2S,3S) [1]. D-Isoleucine is a non-proteinogenic amino acid that occurs naturally as a key structural residue in several non-ribosomal peptide antibiotics including monamycin, surugamide A, and bacitracin [2]. The Cbz protecting group, introduced via reaction of D-isoleucine with benzyl chloroformate under Schotten-Baumann conditions, confers stability under both acidic and basic conditions while remaining readily removable by catalytic hydrogenolysis, making this compound a strategically versatile intermediate for solution-phase peptide synthesis and orthogonal protection schemes .

Why Cbz-D-Isoleucine Cannot Be Replaced by Cbz-L-Isoleucine, Cbz-D-Allo-Isoleucine, or Fmoc/Boc-D-Isoleucine in Critical Synthetic Workflows


Substituting Cbz-D-isoleucine (CAS 28862-89-7) with its L-enantiomer Cbz-L-isoleucine (CAS 3160-59-6) inverts the stereochemical outcome of the target peptide at the isoleucine α- and β-carbons, which can abolish biological activity when the D-configuration is required—as demonstrated in the cyclic octapeptide surugamide A, where replacement of D-isoleucine with D-allo-isoleucine necessitated structural revision of the natural product [1]. Substitution with the diastereomer Cbz-D-allo-isoleucine (CAS 55723-45-0) alters the configuration at the β-carbon (2R,3S vs. 2R,3R), changing the side-chain orientation and potentially disrupting peptide conformation [2]. Replacing the Cbz group with Fmoc or Boc protection changes the deprotection chemistry: Cbz is uniquely orthogonal—stable to the acidic conditions that remove Boc and the basic conditions that remove Fmoc—and is cleaved by catalytic hydrogenolysis, a mechanistically distinct deprotection mode essential for routes where acid or base sensitivity precludes Fmoc or Boc use . Furthermore, D-residues are known to racemize approximately twice as much as L-residues during peptide coupling, making the choice of protecting group and coupling conditions especially critical when working with D-isoleucine derivatives [3].

Quantitative Differentiation Evidence for Cbz-D-Isoleucine (CAS 28862-89-7) vs. Closest Analogs: A Comparator-Based Selection Guide


Diastereomeric Salt Resolution: Z-D-Isoleucine (S)-PEA Salt vs. Z-L-Isoleucine (R)-PEA Salt — Melting Point and Optical Rotation Differentiation

In the classical resolution study by Flouret and Nakagawa (1975), the α-phenylethylamine (PEA) diastereomeric salts of N-benzyloxycarbonyl-protected isoleucine stereoisomers were systematically characterized. The Z-D-Ile (S)-PEA salt exhibited a melting point of 134–136 °C and a specific rotation [α]²⁵D of +0.98° (c = 2, EtOH), whereas the enantiomeric Z-L-Ile (R)-PEA salt showed a distinctly lower melting point of 124–125 °C and a much larger magnitude specific rotation of +10.4° [1]. This 10–12 °C melting point difference and the approximately 10-fold difference in optical rotation magnitude between the two diastereomeric salt pairs provide a robust analytical basis for confirming stereochemical identity and purity of the resolved D-isoleucine derivative. The resolved Z-D-Ile was further validated by amino acid analysis, showing a single peak devoid of the wrong epimer (L-alloisoleucine) at a detection limit of ≤0.3% [1].

Chiral resolution Diastereomeric salt formation Optical rotation Amino acid stereochemistry

Ephedrine-Mediated Resolution Selectivity: Cbz-DL-Isoleucine Preferentially Yields the L-Isomer Salt — A Counterintuitive Selectivity Profile Distinct from Other Cbz-Amino Acids

Oki et al. (1970) demonstrated that when racemic N-benzyloxycarbonyl-DL-amino acids are treated with a half-equivalent of natural (−)-ephedrine, the identity of the precipitated diastereomeric salt depends on the amino acid side chain. For Cbz-DL-isoleucine, the L-isomer salt crystallizes selectively with (−)-ephedrine — a result that stands in contrast to Cbz-DL-leucine, Cbz-DL-methionine, and Cbz-β-methyl-DL-aspartate, which each yield the D-isomer salt under identical conditions [1]. This compound-specific selectivity means that the resolution strategy for obtaining optically pure Cbz-D-isoleucine must employ (+)-ephedrine (the unnatural enantiomer) to precipitate the D-isomer salt, a critical methodological consideration not applicable to other Cbz-amino acids such as Cbz-leucine or Cbz-methionine [1]. Each antipode was obtained in high optical purity by using the appropriate ephedrine enantiomer [1].

Enantiomeric resolution Ephedrine resolution Cbz-amino acid selectivity Process chemistry

Orthogonal Deprotection: Cbz Stability Under Acidic and Basic Conditions vs. Boc and Fmoc — Enabling Unique Solution-Phase Synthetic Strategies

The Cbz (Z) protecting group occupies a unique position among the three major α-amino protecting groups. Unlike Boc, which is cleaved by acidic conditions (e.g., TFA, HCl/dioxane), and unlike Fmoc, which is cleaved by basic conditions (e.g., piperidine, DBU), Cbz is stable to both acidic and basic treatment and is removed by catalytic hydrogenolysis (H₂/Pd-C) or transfer hydrogenolysis — a mechanistically orthogonal deprotection mode . This orthogonality is quantified in practical terms: when both Cbz and Boc are present on the same substrate, catalytic hydrogenolysis selectively removes Cbz while leaving Boc intact; conversely, acidic treatment selectively removes Boc while Cbz remains stable [1]. Similarly, Fmoc can be removed under basic conditions without affecting Cbz. For D-isoleucine derivatives, where the D-configuration renders the α-carbon approximately twice as susceptible to racemization during coupling compared to L-residues [2], the ability to employ Cbz protection during solution-phase fragment condensation — avoiding repeated exposure to the basic conditions of Fmoc-SPPS that can promote epimerization at the isoleucine β-center — represents a tangible strategic advantage in maintaining stereochemical integrity at both the α- and β-carbons.

Orthogonal protection Solution-phase peptide synthesis Hydrogenolysis Protecting group strategy

D-Isoleucine as an Essential Pharmacophoric Element in Bioactive Non-Ribosomal Peptides: Surugamide A and Monamycin Structural Evidence

D-Isoleucine is a non-proteinogenic amino acid that serves as a structurally critical residue in multiple classes of non-ribosomal peptide (NRP) antibiotics. In surugamide A, a cyclic octapeptide isolated from marine-derived Streptomyces with cathepsin B inhibitory activity, the D-isoleucine residue was initially assigned but later revised to D-allo-isoleucine through chemical synthesis and chromatographic comparison — demonstrating that even the β-carbon stereochemistry (Ile vs. allo-Ile) is pharmacophorically decisive [1]. In the monamycin family of cyclohexadepsipeptide antibiotics, D-isoleucine was isolated and characterized as an 'exceptional amino-acid residue' acting as a 'spatially aggregating force' in polypeptide chain organization [2]. D-Isoleucine also occurs in bacitracin and other NRP antibiotics, where its incorporation requires a rare Cβ-epimerization during biosynthesis [3]. The Cbz-protected form enables synthetic access to these D-isoleucine-containing peptides via solution-phase fragment condensation, providing the stereochemically defined building block necessary to construct the correct pharmacophore.

Non-ribosomal peptide D-amino acid Antibiotic Cathepsin B inhibition Natural product synthesis

Commercial Purity Benchmarks and QC Documentation: Cbz-D-Isoleucine Supplier Specifications vs. Typical Unprotected D-Isoleucine

Commercially available Cbz-D-isoleucine (CAS 28862-89-7) is routinely supplied at ≥98% purity as verified by HPLC, with supporting batch-specific QC documentation including NMR, HPLC, and in some cases GC analyses . Multiple independent vendors including Bidepharm (standard purity 98%), Beyotime (specification 98%), and Leyan (98+%) consistently offer this purity grade [1]. The compound is typically stored at 2–8 °C with a recommended long-term storage condition of refrigeration . This contrasts with unprotected D-isoleucine (CAS 319-78-8), which is also commercially available but requires different handling (typically ≥98% purity, [α]²⁰D −36 to −40° in 5 M HCl) and lacks the N-protection needed for direct incorporation into peptide synthesis without additional protection steps . The availability of batch-specific Certificates of Analysis (CoA) with NMR and HPLC traces allows procurement officers to verify stereochemical integrity and chemical purity prior to use in regulated synthetic workflows.

Vendor quality control Purity specification Batch analysis Procurement criteria

Validated Application Scenarios for Cbz-D-Isoleucine (CAS 28862-89-7) Based on Quantitative Differentiation Evidence


Solution-Phase Synthesis of D-Isoleucine-Containing Cyclic Peptide Antibiotics (Surugamide, Monamycin Class)

Cbz-D-isoleucine is the building block of choice for solution-phase fragment condensation approaches to D-isoleucine-containing non-ribosomal peptide antibiotics. The Cbz group provides orthogonal protection compatible with both Boc and Fmoc strategies, while the D-configuration at both α- and β-carbons is essential for reproducing the native pharmacophore — as demonstrated by the surugamide A structural revision where substitution of D-Ile with D-allo-Ile changed the natural product identity [1]. The validated resolution protocol of Flouret and Nakagawa provides a reference method for verifying stereochemical purity (epimeric purity ≥99.7%) of the starting material before committing to multi-step synthesis [2].

Orthogonal Protection Strategies in Multi-Step Synthesis of Peptide Conjugates and Prodrugs

When constructing complex peptide conjugates that contain acid-sensitive functionalities (e.g., glycosidic bonds, tert-butyl esters, Boc-protected lysine side chains) and base-sensitive functionalities (e.g., Fmoc-protected amines, lactone rings) within the same molecule, Cbz-D-isoleucine provides a uniquely compatible N-protected amino acid. Its stability to both TFA (which would cleave Boc) and piperidine (which would cleave Fmoc) allows its incorporation at any stage of the synthetic sequence, with final deprotection by neutral hydrogenolysis that leaves acid- and base-sensitive groups intact . This orthogonality is not achievable with Fmoc-D-isoleucine or Boc-D-isoleucine alone.

Diastereomeric Salt Resolution for Enantiopure D-Isoleucine Production at Scale

The quantitative melting point and optical rotation data for Z-D-Ile (S)-PEA salt (MP 134–136 °C, [α]²⁵D +0.98°) versus Z-L-Ile (R)-PEA salt (MP 124–125 °C, [α]²⁵D +10.4°) [2] provide a validated framework for process-scale resolution of racemic or epimeric Cbz-isoleucine mixtures. The 10–12 °C melting point difference between diastereomeric salts is sufficient for fractional crystallization-based purification, and the protocol has been demonstrated to yield D-isoleucine of ≥99.7% epimeric purity after hydrogenolytic Cbz removal [2]. This is directly relevant to CROs and CDMOs producing D-isoleucine derivatives at kilogram scale for pharmaceutical intermediate supply.

Synthesis of D-Isoleucine-Containing Oxytocin and Vasopressin Analog Peptides

The Flouret and Nakagawa resolution study was originally motivated by the need for D-isoleucine and D-alloisoleucine for the synthesis of D-analogs of oxytocin [2]. Cbz-D-isoleucine serves as the key protected intermediate for introducing D-isoleucine at position 3 of the oxytocin nonapeptide sequence, where stereochemical inversion from the native L-isoleucine is used to probe structure-activity relationships of receptor binding and signal transduction. The Cbz group is particularly well-suited to this application because the disulfide bridge in oxytocin analogs can be sensitive to the repeated basic conditions of Fmoc-SPPS, favoring solution-phase or hybrid approaches where Cbz protection is advantageous.

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